molecular formula C17H15N3O2S B11625083 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B11625083
M. Wt: 325.4 g/mol
InChI Key: XXPCXCKNZDYZOI-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-amino-3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for drug development and material science .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O2S/c1-11-15(12-5-7-14(22-2)8-6-12)19-17(23-11)20-16(21)13-4-3-9-18-10-13/h3-10H,1-2H3,(H,19,20,21)

InChI Key

XXPCXCKNZDYZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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